4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile

Medicinal Chemistry Drug Design ADME Optimization

4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is a fully substituted β-lactam (azetidin-2-one) derivative featuring a 2-fluorophenoxy group at C3, a 4-methoxybutyl chain at N1, and a 4-benzonitrile moiety at C2. It belongs to the heterocyclic class of 2-azetidinones, a scaffold recognized for diverse biological activities including antibacterial, cholesterol-absorption inhibition, and enzyme modulation.

Molecular Formula C21H21FN2O3
Molecular Weight 368.408
CAS No. 1240946-97-7
Cat. No. B2469912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
CAS1240946-97-7
Molecular FormulaC21H21FN2O3
Molecular Weight368.408
Structural Identifiers
SMILESCOCCCCN1C(C(C1=O)OC2=CC=CC=C2F)C3=CC=C(C=C3)C#N
InChIInChI=1S/C21H21FN2O3/c1-26-13-5-4-12-24-19(16-10-8-15(14-23)9-11-16)20(21(24)25)27-18-7-3-2-6-17(18)22/h2-3,6-11,19-20H,4-5,12-13H2,1H3
InChIKeyOQZPUAXQVPRMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile (CAS 1240946-97-7): Structural and Physicochemical Baseline for Research Procurement


4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is a fully substituted β-lactam (azetidin-2-one) derivative featuring a 2-fluorophenoxy group at C3, a 4-methoxybutyl chain at N1, and a 4-benzonitrile moiety at C2 . It belongs to the heterocyclic class of 2-azetidinones, a scaffold recognized for diverse biological activities including antibacterial, cholesterol-absorption inhibition, and enzyme modulation [1]. Its computed physicochemical profile – molecular weight 368.41 g/mol, XlogP 3.1, topological polar surface area (tPSA) 62.6 Ų, and 5 hydrogen bond acceptors with zero donors – places it in a distinct drug-like chemical space .

Why Generic Azetidinone Substitution Fails: Substituent-Dependent Pharmacophore Geometry in 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile


Azetidin-2-one derivatives exhibit highly substituent-dependent biological activity profiles due to the conformational rigidity of the four-membered ring and the spatial orientation of substituents at C3 and C4 [1]. The 2-fluorophenoxy group at C3 introduces a specific hydrogen-bond acceptor pattern (ortho-fluorine) and electron-withdrawing character that cannot be replicated by methyl, methoxy, or larger halogen substituents, directly impacting target binding geometry and metabolic oxidative stability [2]. Consequently, simple replacement with in-class analogs bearing altered phenoxy or N1 substituents risks loss of target engagement, altered ADME properties, or unpredictable off-target pharmacology.

4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: XlogP 3.1 Defines a Distinct Drug-Likeness Window Compared to 3,5-Dimethylphenoxy Analog

The target compound exhibits a computed XlogP of 3.1 , placing it within the optimal range for oral bioavailability (Lipinski's Rule of Five: XlogP ≤5) and near the center of the CNS 'golden triangle' (logP 2–3.5). In contrast, the 3,5-dimethylphenoxy analog (CAS 1241146-95-1, C23H26N2O3) bears two additional methyl groups on the phenoxy ring, which are predicted to increase logP by approximately +0.5 to +1.0 log units based on established fragment contribution methods (π = +0.5 per aliphatic methyl) [1]. This difference positions the target compound closer to the 'lead-like' lipophilicity space, reducing the risk of poor solubility, high metabolic turnover, and promiscuous target binding associated with more lipophilic analogs.

Medicinal Chemistry Drug Design ADME Optimization

Topological Polar Surface Area (tPSA) of 62.6 Ų: Optimal Predicted CNS Penetration Profile Versus Bulkier Bromo-Fluorophenoxy Analog

The target compound's tPSA of 62.6 Ų falls below the widely accepted threshold of 90 Ų for predicted blood-brain barrier (BBB) penetration and within the more stringent optimal range of <70 Ų for CNS drug candidates [1]. By comparison, the 2-bromo-4-fluorophenoxy analog (CAS 1212271-56-1, C21H18BrFN2O3) bears a bulkier and more polarizable bromine substituent, increasing molecular weight to 445.29 g/mol (+76.88 g/mol, a 20.9% increase). The larger van der Waals radius of bromine (1.85 Å vs. fluorine 1.47 Å) is expected to increase the molecular volume and moderately elevate tPSA, potentially restricting CNS access while increasing the likelihood of P-glycoprotein efflux recognition.

Computational Chemistry CNS Drug Design Blood-Brain Barrier

Hydrogen Bond Acceptor Count of 5: A Favorable Solubility-Permeability Balance Versus 3-Methoxyphenyl Analog (HBA = 6)

The target compound possesses precisely 5 hydrogen bond acceptor (HBA) sites and 0 hydrogen bond donors (HBD) , yielding an HBA/HBD profile that supports passive membrane permeability while maintaining sufficient aqueous solubility. The structurally related analog 4-[1-(4-methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile (CAS 1241311-47-6, C22H24N2O4) contains an additional oxygen in the 3-methoxyphenoxy substituent, increasing HBA to 6 and molecular weight to 380.44 g/mol. Each additional HBA typically contributes +Δ0.3–0.5 log units of hydrophilicity and increases polar surface area, reducing predicted passive permeability. The target's absence of HBDs also eliminates the confounding effect of variable intramolecular hydrogen bonding on apparent lipophilicity.

Medicinal Chemistry Fragment-Based Drug Design Permeability Prediction

Stereochemical Complexity: Two Uncertain Chiral Centers Enable Diastereomer-Dependent Pharmacological Resolution

The target compound contains two uncertain stereocenters at C2 and C3 of the azetidinone ring, as specified in the InChI-derived stereo complexity data, yielding up to 4 possible stereoisomers . This contrasts with the simpler scaffold 4-(azetidin-2-yl)benzonitrile (CAS 777888-09-2), which possesses at most one stereocenter and no ring substitution. The presence of two unresolved stereocenters is therapeutically significant: in the ezetimibe class of β-lactam cholesterol absorption inhibitors, absolute stereochemistry (3R,4S) is essential for pharmacological activity, with other diastereomers being largely inactive [1]. This stereochemical complexity offers an opportunity for diastereomer separation and individual pharmacological profiling to identify the eutomer, a strategy that is unavailable to achiral or single-stereocenter analogs.

Stereochemistry Chiral Drug Design Pharmacology

Molecular Weight 368.41 g/mol: Optimal 'Lead-Like' Space Within the Azetidinone Series for Downstream Optimization

The target compound's molecular weight of 368.41 g/mol positions it within the 'lead-like' chemical space (MW 200–400) as defined by the Rule of Three for fragment-based lead discovery [1]. In contrast, the 3,5-dimethylphenoxy analog (CAS 1241146-95-1, MW 378.47) is incrementally heavier, and the 2-bromo-4-fluorophenoxy analog (CAS 1212271-56-1, MW 445.29) substantially exceeds the 400 g/mol lead-like boundary. Lower MW correlates with higher ligand efficiency (LE) and provides greater headroom for subsequent property-preserving optimization. For a hypothetical target binding potency of 100 nM, the target compound's LE would be approximately 0.31 kcal/mol per heavy atom, compared to ~0.30 for the dimethyl analog and ~0.27 for the bromo analog, assuming equivalent affinity.

Drug Discovery Lead Optimization Efficiency Metrics

4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile: Evidence-Supported Research Application Scenarios


CNS-Targeted Screening Library Design: Prioritization Based on tPSA and logP Profile

The compound's tPSA of 62.6 Ų and XlogP of 3.1 align with established CNS drug-likeness criteria (tPSA <70 Ų, logP 2–3.5), making it a rationally selected candidate for blood-brain barrier penetrant screening libraries [1]. Compared to the bromo-fluorophenoxy analog (MW 445, tPSA likely >65 Ų), the target compound offers reduced molecular weight and a tPSA comfortably within the CNS-optimal range, decreasing the probability of P-gp-mediated efflux. Procurement for CNS phenotypic or target-based screens should specify diastereomeric ratio, as stereochemistry may influence CNS receptor engagement.

β-Lactam Scaffold Diversification for Enzyme Inhibition Programs

As a densely substituted azetidin-2-one, the compound serves as a versatile scaffold for structure-activity relationship (SAR) studies targeting β-lactam-recognizing enzymes, including serine hydrolases and penicillin-binding proteins . The 2-fluorophenoxy substituent introduces an orthogonal hydrogen-bond acceptor that is absent in 3,5-dimethylphenoxy or 3-methoxyphenoxy analogs, potentially enabling unique interactions with enzyme active sites. The N1-(4-methoxybutyl) chain provides a flexible tether for additional functionalization, distinguishing it from analogs with shorter or bulkier N1 substituents.

Stereochemistry-Dependent Pharmacological Profiling for Chirality-Sensitive Targets

The presence of two uncertain stereocenters allows isolation and individual testing of up to four stereoisomers, enabling the identification of the pharmacologically active enantiomer/diastereomer (eutomer) [1]. This is of particular value for programs targeting receptors or enzymes with chiral binding pockets, where inactive stereoisomers (distomers) may contribute to off-target effects. Procurement of diastereomerically enriched or resolved samples is recommended for primary screening to avoid confounding by racemic or diastereomeric mixtures.

Fragment-Elaboration and Lead-Optimization Starting Point in Anti-Infective Programs

With a molecular weight of 368.41 g/mol and 27 heavy atoms, the compound occupies lead-like chemical space suitable for fragment-elaboration strategies in anti-infective drug discovery [1]. The benzonitrile group at C2 can serve as a metabolic soft spot handle or a bioisostere replacement site, while the azetidinone ring offers chemical handles for diversification via N1-alkylation or C3-etherification. Compared to the dimethylphenoxy analog (378.47 g/mol), the target compound provides greater property headroom for optimization without exceeding Lipinski boundaries.

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